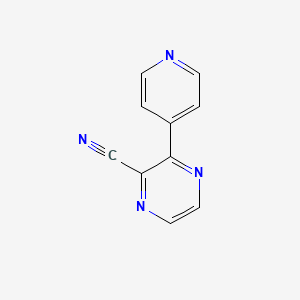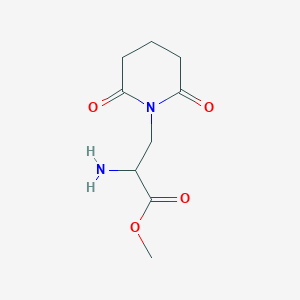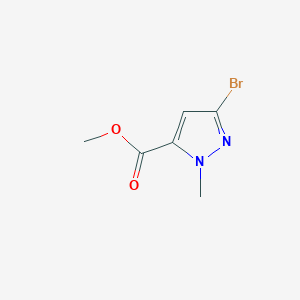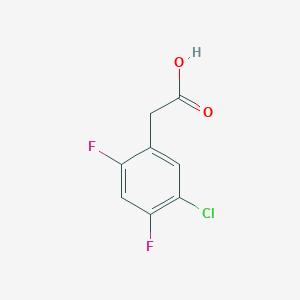
5-Chloro-2,4-difluorophenylacetic acid
Descripción general
Descripción
5-Chloro-2,4-difluorophenylacetic acid is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 . This compound is used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics .
Molecular Structure Analysis
The IUPAC name for this compound is (5-chloro-2,4-difluorophenyl)acetic acid . The InChI code is 1S/C8H5ClF2O2/c9-5-1-4(2-8(12)13)6(10)3-7(5)11/h1,3H,2H2,(H,12,13) .Physical And Chemical Properties Analysis
5-Chloro-2,4-difluorophenylacetic acid is a solid at room temperature .Aplicaciones Científicas De Investigación
Herbicide Toxicity and Environmental Impact
5-Chloro-2,4-difluorophenylacetic acid, similar to 2,4-dichlorophenoxyacetic acid (2,4-D), is used in agricultural and urban activities for pest control. Research on the toxicity and mutagenicity of such compounds is crucial to understanding their environmental impact. A scientometric review highlighted the rapid advancement in the study of 2,4-D toxicology, emphasizing the need for future research to focus on molecular biology, human exposure assessment, and pesticide degradation studies (Zuanazzi et al., 2020).
Analytical Detection in Environmental Samples
The detection and quantitation of chlorophenoxy acids, which include compounds like 5-Chloro-2,4-difluorophenylacetic acid, are vital for monitoring their levels in ground and drinking water. A method using high-performance liquid chromatography with coulometric detection has been developed to meet the stringent requirements for pesticide analysis in environmental samples, ensuring trace levels of these herbicides can be accurately measured (Wintersteiger et al., 1999).
Photocatalytic Degradation for Environmental Remediation
Innovative approaches such as the use of TiO2 nanotubes/silylated graphene oxide-based molecularly imprinted polymers have been explored for the adsorption and photocatalytic degradation of chlorophenoxyacetic acids. This method demonstrates significant potential for the removal and degradation of such herbicides from aquatic environments, highlighting an effective strategy for mitigating their ecological impact (Anirudhan & Anju, 2019).
Biodegradation and Phytoremediation
The biodegradation of chlorophenoxyacetic acids, including 2,4,5-trichlorophenoxyacetic acid, in methanogenic aquifer samples has been studied to understand their natural attenuation processes. These studies reveal that such compounds can be dehalogenated and degraded through a series of biological processes, potentially aided by short-chain organic acids and alcohols. This insight is crucial for developing bioremediation strategies to reduce the concentrations of these herbicides in contaminated soil and groundwater (Gibson & Suflita, 1990).
Molecular Breeding for Enhanced Degradation
Plasmid-assisted molecular breeding has been employed to develop bacterial strains capable of degrading chlorophenoxyacetic acids efficiently. This technique enables the bacteria to use these compounds as their sole carbon source, facilitating the complete degradation of herbicides like 2,4,5-T. This represents a promising avenue for enhancing the biodegradation of persistent toxic chemicals in the environment (Kellogg, Chatterjee, & Chakrabarty, 1981).
Safety And Hazards
Propiedades
IUPAC Name |
2-(5-chloro-2,4-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-5-1-4(2-8(12)13)6(10)3-7(5)11/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMKSRVRPKJUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-difluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



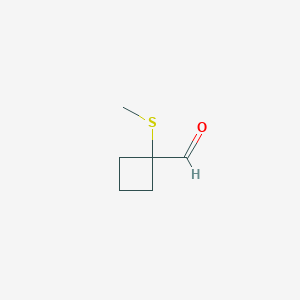
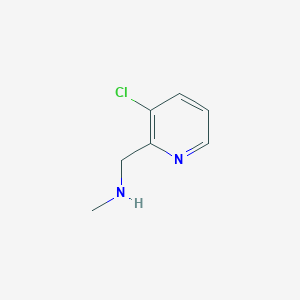
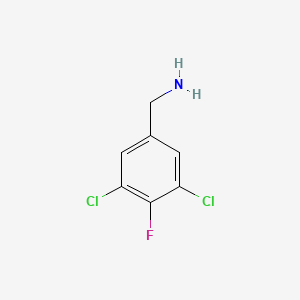
![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)
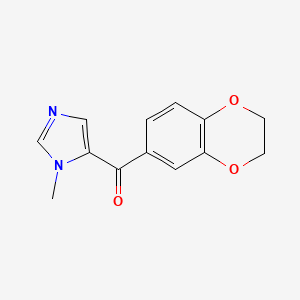
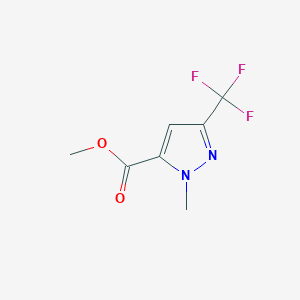
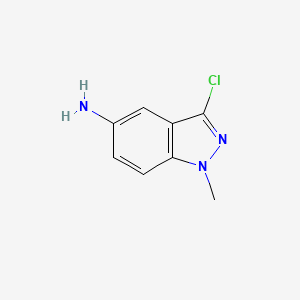


![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
